6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic System Synthesis : 6-methylchromone-3-carbonitrile reacts with various nucleophilic reagents to produce various heterocyclic systems, including chromeno[4,3-b]pyridine 2 and benzoxocine-3-carbohydrazide 6 (Ibrahim & El-Gohary, 2016).
Antiperoxidant Activity : Novel 6-hydroxychroman-2-carbonitrile compounds demonstrate potent antiperoxidant activity against myocardial phospholipid peroxidation, suggesting a new approach for designing therapeutics against diseases involving lipid peroxidation (Janero, Cohen, Burghardt, & Schaer, 1990).
Synthesis of Tautomeric Compounds : A simple and convenient method for synthesizing tautomeric (6 or 2)-hydroxy-4-methyl-(2 or 6)-oxo-1-(substituted phenyl)-(1,2 or 1,6)-dihydropyridine-3-carbonitriles has been presented (Ajaj et al., 2013).
Neurosteroid Analogues : Different 6-methyl substituents affect the conformation of flexible benz[e]indenes, which in turn affects their ability to potentiate GABA-mediated chloride currents in cultured rat hippocampal neurons (Hu, Zorumski, & Covey, 1993).
Corrosion Inhibition : A 2-aminobenzene-1,3-dicarbonitrile derivative, ABDN-3, effectively inhibits mild steel corrosion in 1M HCl, with a high inhibition efficiency (Verma, Quraishi, & Singh, 2015).
Drug Metabolism Studies : Two drug candidates for treating type-2 diabetes were successfully prepared with carbon-13 and carbon-14 labels for further studies on drug metabolism, pharmacokinetics, and bioanalytical studies (Latli et al., 2017).
Photovoltaic Applications : Pyazolo[4,3-b] pyridine derivatives have shown potential for photovoltaic applications, with one derivative demonstrating photovoltaic properties under illumination conditions (El-Menyawy, Zedan, & Nawar, 2019).
Fluorometric-Colorimetric Detection : A probe based on this compound shows promise for selective fluorometric-colorimetric detection of HSO3 ions in aqueous systems, with applications in paper strips and bio-imaging (Han et al., 2021).
Properties
IUPAC Name |
4-hydroxy-3-(4-methylphenyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-2-5-12(6-3-10)13-8-11(9-15)4-7-14(13)16/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWIMWGNFQWANB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.